molecular formula C13H17BrN2O B13725978 4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide

4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B13725978
M. Wt: 297.19 g/mol
InChI Key: NPDDPWMMZSDJLB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide typically involves the reaction of 4-bromophenylacetic acid with N-methylpiperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antiproliferative effects . Additionally, it may disrupt the biosynthesis of bacterial cell walls, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-N-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

4-(4-bromophenyl)-N-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17BrN2O/c1-15-13(17)16-8-6-11(7-9-16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3,(H,15,17)

InChI Key

NPDDPWMMZSDJLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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